molecular formula C16H21F3N2O2 B15118745 N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B15118745
M. Wt: 330.34 g/mol
InChI Key: JIQMVTZEKJFWTE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features an ethoxyphenyl group and a trifluoromethyl-substituted piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyphenyl or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ethoxyphenyl group may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its ethoxyphenyl and trifluoromethyl-piperidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C16H21F3N2O2/c1-2-23-14-5-3-13(4-6-14)20-15(22)11-21-9-7-12(8-10-21)16(17,18)19/h3-6,12H,2,7-11H2,1H3,(H,20,22)

InChI Key

JIQMVTZEKJFWTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(F)(F)F

Origin of Product

United States

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